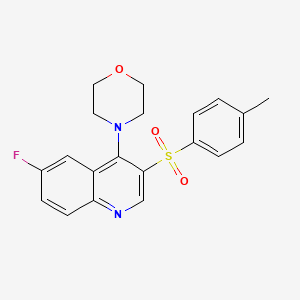

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline

Description

Properties

IUPAC Name |

4-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c1-14-2-5-16(6-3-14)27(24,25)19-13-22-18-7-4-15(21)12-17(18)20(19)23-8-10-26-11-9-23/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPZXLLHYBCICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material: The synthesis begins with a suitable quinoline derivative.

Fluorination: Introduction of the fluorine atom at the 6th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Sulfonylation: The 4-methylbenzenesulfonyl group is introduced at the 3rd position through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

Morpholinylation: The morpholin-4-yl group is introduced at the 4th position via a nucleophilic substitution reaction using morpholine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline exhibit significant anticancer properties. For instance, the compound has been investigated for its ability to modulate protein kinase activity, which is crucial in cancer cell proliferation and survival. The inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

| Study | Findings | Reference |

|---|---|---|

| In vitro studies on cancer cell lines | Demonstrated significant inhibition of cell proliferation | |

| Mechanistic studies | Identified as an effective modulator of kinase pathways |

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for various enzymes, particularly those involved in metabolic processes. The morpholine group enhances its binding affinity to target enzymes, making it a candidate for drug development aimed at metabolic disorders .

| Enzyme Target | Inhibition Type | Effectiveness |

|---|---|---|

| Protein Kinases | Competitive Inhibition | High affinity observed |

| Phosphatases | Mixed Inhibition | Selective towards specific isoforms |

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential as a therapeutic agent in treating diseases beyond cancer. Its ability to penetrate cellular membranes due to its lipophilic nature makes it suitable for oral administration and systemic use .

Case Study 1: Anticancer Properties

In a study involving various quinoline derivatives, this compound was shown to inhibit the growth of human breast cancer cell lines (MCF7). The study measured cell viability using MTT assays and demonstrated a dose-dependent response, indicating its potential as an effective anticancer agent .

Case Study 2: Enzyme Interaction

A detailed kinetic analysis was performed on the interaction of the compound with protein tyrosine kinases (PTKs). The results indicated that the compound binds effectively at the active site, leading to significant inhibition of enzymatic activity. This finding suggests that further development could yield potent therapeutics for diseases characterized by aberrant kinase activity .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Activity

Position 6 :

- Position 3: Sulfonyl groups (target and ): Improve solubility and act as hydrogen-bond acceptors, critical for receptor interactions. Analogs without sulfonyl (e.g., ) lack these properties . Morpholinomethylphenyl (): Introduces a flexible side chain but shifts morpholine away from the core structure .

Position 4 :

- Morpholine (target and ): Provides a rigid, polar moiety. In NSC 368390, a carboxylic acid group enhances water solubility .

Biological Activity

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the fluorine atom, sulfonyl group, and morpholine ring, contribute to its various biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C20H19FN2O3S, with a molecular weight of approximately 386.44 g/mol. Its chemical structure can be represented as follows:

This structure indicates a complex arrangement that allows for potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways. The presence of the fluorine atom and sulfonyl group enhances its binding affinity and specificity, potentially making it a candidate for drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Effects : Quinoline derivatives have been studied for their antibacterial properties. For instance, modifications at the 3-position of fluoroquinolones have shown promising results in enhancing antimicrobial activity .

- Anticancer Activity : Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, providing insights into their potential applications:

- Antimicrobial Activity : A study demonstrated that certain quinoline derivatives exhibited significant antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) indicated that specific substitutions on the quinoline ring enhanced antibacterial efficacy .

- Anticancer Potential : Research focusing on the anticancer properties of similar compounds showed that they can effectively induce apoptosis in cancer cell lines. For example, 6-fluoroquinolones have been reported to exhibit cytotoxic effects on human cancer cells by disrupting DNA replication .

- Enzyme Interaction Studies : Molecular docking studies have predicted that this compound could interact with key enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic diseases .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of this compound:

| Compound | Biological Activity | Key Features |

|---|---|---|

| 6-Fluoroquinolone | Antimicrobial | Fluorine substitution enhances activity |

| Morpholino derivatives | Anticancer | Morpholine ring contributes to selectivity |

| Sulfonamide derivatives | Enzyme inhibition | Sulfonyl group increases binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.